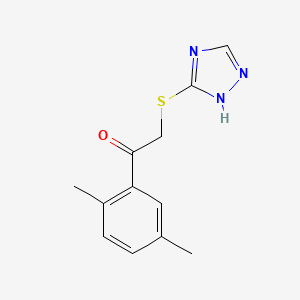

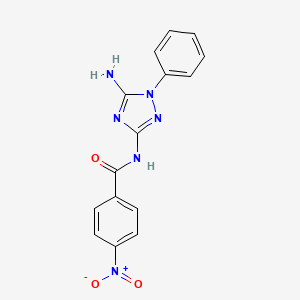

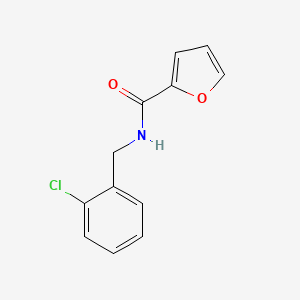

![molecular formula C21H29N3O2 B5519988 1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structure. For instance, Kumar et al. (2004) described the synthesis of a piperidine derivative through a five-step process with an overall yield of 30%, highlighting the intricacies involved in synthesizing such compounds (Kumar et al., 2004). Similarly, Rajkumar et al. (2014) achieved the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation, showcasing the diversity in synthetic approaches for piperidine derivatives (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine, is often characterized using techniques like X-ray diffraction, NMR, and mass spectrometry. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, providing insight into the molecular conformation and intermolecular interactions important for understanding the structural characteristics of such compounds (Kumara et al., 2017).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, which are crucial for their functionalization and application in different areas. The reactivity often involves nucleophilic substitution, cyclocondensation, and other reactions that modify the piperidine core or its substituents. For example, the synthesis and reactivity of piperidine-based compounds synthesized by Feng (2011) highlight the versatility of these compounds in chemical transformations (Wu Feng, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Labeling Techniques

Research has focused on the synthesis of related compounds, which could have implications for the development of new pharmaceuticals or research tools. For example, the synthesis of carbon-14 labeled antihypertensives showcases techniques that could be applied to similar compounds for tracing their distribution and metabolism in biological systems (Hays, 1987).

Impurity Identification in Pharmaceuticals

Studies on the identification of impurities in drugs, like Repaglinide, highlight the importance of characterizing and understanding all components in pharmaceuticals, including potential impurities that might bear structural similarities to the target compound (Kancherla et al., 2018).

Ligand Design for Diagnostic Imaging

Research into mixed ligand fac-tricarbonyl complexes for diagnostic imaging applications suggests a pathway for developing new imaging agents that could include similar piperidine-based structures (Mundwiler et al., 2004).

Antimicrobial Activity

The exploration of thiazoles and their derivatives for antimicrobial activities indicates a broader interest in heterocyclic compounds, like the target compound, for potential antimicrobial uses (Wardkhan et al., 2008).

Neuroleptic Activity

Investigations into compounds with potent neuroleptic activity could suggest a research avenue for the target compound, given its structural features that may interact with neural receptors (Sato et al., 1978).

Wirkmechanismus

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-ethoxy-3-methylphenyl)-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-3-26-19-10-9-17(14-16(19)2)6-4-8-20(25)24-13-5-7-18(15-24)21-22-11-12-23-21/h9-12,14,18H,3-8,13,15H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDVAXJLJFYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCCC(=O)N2CCCC(C2)C3=NC=CN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

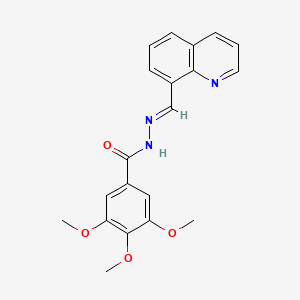

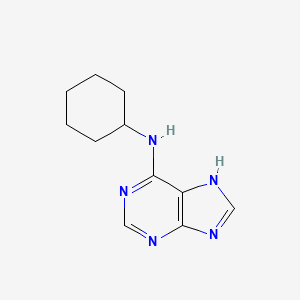

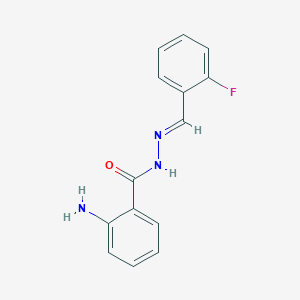

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)

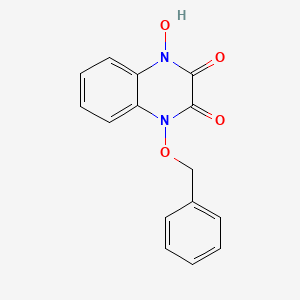

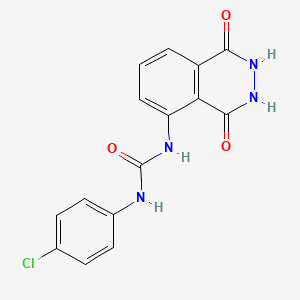

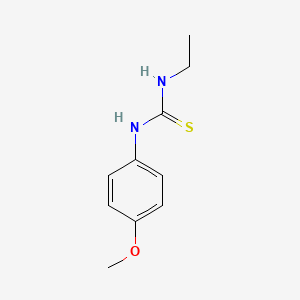

![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)

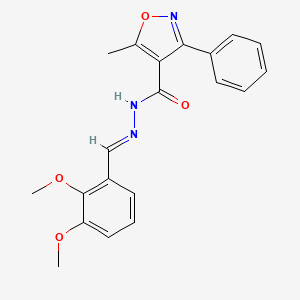

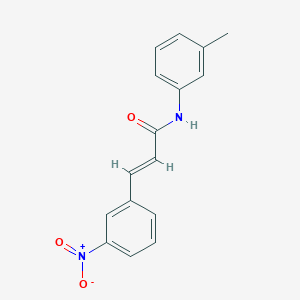

![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)